CDD0102

Description

Properties

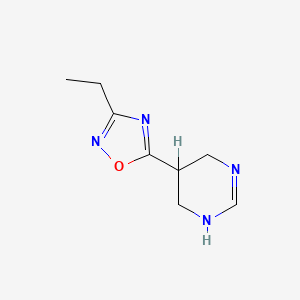

IUPAC Name |

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKFWLRXFSUTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CNC=NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146422-58-4 | |

| Record name | CDD-0102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146422584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDD-0102 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCD-386CR FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F064NJ81D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of CDD-0102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD-0102, also known as CDD-0102A, is a selective partial agonist for the M1 muscarinic acetylcholine receptor.[1][2] Its mechanism of action centers on the activation of this receptor subtype, which is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes. By selectively targeting the M1 receptor, CDD-0102 enhances working memory and cognitive flexibility, and modulates glutamatergic neurotransmission in key brain regions such as the striatum.[1][3][4] This document provides a comprehensive overview of the molecular mechanism, downstream signaling effects, and the experimental basis for the therapeutic potential of CDD-0102 in neurological and psychiatric disorders characterized by cholinergic dysfunction.

Primary Mechanism of Action: Selective M1 Muscarinic Receptor Agonism

CDD-0102 is chemically identified as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride.[1][2] Its primary pharmacological activity is as a partial agonist at the M1 muscarinic cholinergic receptor, with limited activity at other muscarinic receptor subtypes.[1][2] This selectivity is a key feature, as it minimizes the adverse effects associated with non-selective muscarinic agonists.

The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G proteins. This initiates a cascade of intracellular signaling events that are fundamental to neuronal excitability and synaptic plasticity, processes that are critical for learning and memory.

Downstream Signaling Pathways

Activation of the M1 receptor by CDD-0102 initiates a signaling cascade that modulates various downstream effectors. One of the key pathways involves the modulation of neurotransmitter release, particularly glutamate.

Studies have shown that CDD-0102 can differentially modulate glutamate efflux in striatal subregions.[3][4] In a mouse model of autism (BTBR mice), which exhibits elevated repetitive motor behaviors, CDD-0102 was found to reduce the magnitude of changes in glutamate efflux in the dorsolateral striatum, which was associated with a decrease in grooming behavior.[3][4] Conversely, in control B6 mice, the drug potentiated glutamate changes in the same brain region and increased grooming.[3][4] This suggests that the effect of CDD-0102 on glutamate signaling is context-dependent and may serve to normalize aberrant neural circuit activity.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of CDD-0102.

Table 1: In Vivo Efficacy of CDD-0102A on Cognitive Performance in Rats

| Experiment | Dose (mg/kg, i.p.) | Outcome | Significance |

| Delayed Spontaneous Alternation | 0.1 | Enhanced alternation performance | p < 0.05 |

| 0.3 | Enhanced alternation performance | p < 0.01 | |

| 1.0 | Enhanced alternation performance | p < 0.01 | |

| Strategy Shifting (Place to Visual Cue) | 0.03 | Enhanced shift performance | Significant |

| 0.1 | Enhanced shift performance | p < 0.01 |

Data extracted from references[1][2].

Table 2: In Vivo Effects of CDD-0102A on Glutamate Efflux and Behavior in Mice

| Mouse Strain | Dose (mg/kg) | Brain Region | Effect on Glutamate Efflux | Behavioral Outcome |

| BTBR | 1.2 | Dorsolateral Striatum | Reduced magnitude of change | Decreased grooming |

| B6 | 1.2 | Dorsolateral Striatum | Potentiated magnitude of change | Elevated grooming |

Data extracted from references[3][4].

Table 3: Adverse Effect Profile of CDD-0102A in Rats

| Adverse Effect | Minimum Effective Dose (mg/kg, i.p.) | Estimated ED50 (mg/kg) |

| Salivation | ~0.3 | 2.0 |

Data extracted from references[1][2].

Experimental Protocols

Delayed Spontaneous Alternation Task

This task is used to assess spatial working memory in rodents.

Rats were administered CDD-0102A intraperitoneally 30 minutes before being placed in a four-arm cross maze.[1][2] The sequence of arm entries was recorded to determine the percentage of spontaneous alternation, a measure of working memory.[1]

Strategy Shifting Task

This task assesses cognitive flexibility, the ability to adapt to changing rules.

Rats were first trained to find a reward based on either its spatial location (place discrimination) or a visual cue. After reaching a criterion, the rule was switched. CDD-0102A was administered before the switch phase to evaluate its effect on the number of trials and errors required to learn the new rule.[2]

In Vivo Glutamate Biosensing

This technique allows for real-time measurement of neurotransmitter dynamics in the brain of awake, behaving animals.

Glutamate biosensors were implanted in the striatum of BTBR and B6 mice.[3] Following recovery, mice were treated with CDD-0102A, and changes in striatal glutamate levels were measured during spontaneous bouts of stereotyped behaviors like digging and grooming.[3][4]

Metabolism

The in vitro metabolism of a related compound, CDD-0102-J, has been evaluated.[5] It was found to be metabolized primarily by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP2C8.[5] This information is crucial for predicting potential drug-drug interactions and understanding the pharmacokinetic profile of CDD-0102 in humans.

Conclusion

CDD-0102's mechanism of action as a selective M1 muscarinic receptor partial agonist provides a targeted approach to enhancing cognitive function. Its ability to modulate glutamate neurotransmission in a circuit-specific manner further underscores its potential for treating complex neuropsychiatric disorders. The preclinical data indicate a favorable therapeutic window, with cognitive-enhancing effects observed at doses below those that induce significant cholinergic side effects.[1][2] Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The processing of the selective M1 agonist CDD-0102-J by human hepatic drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

CDD-0102: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD-0102 has been identified as a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine receptor (mAChR), a key target in the modulation of cognitive processes. This technical guide provides a comprehensive overview of the target identification and validation of CDD-0102, detailing its binding affinity, functional selectivity, and downstream signaling effects. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and development.

Target Identification: M1 Muscarinic Acetylcholine Receptor

The primary molecular target of CDD-0102 is the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The identification of the M1 receptor as the target was established through a series of binding and functional assays.

Binding Affinity

Competitive radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. While specific Ki values for CDD-0102 across all muscarinic receptor subtypes are not publicly available in the reviewed literature, the compound has been characterized as a selective M1 muscarinic agonist.[1]

Functional Selectivity

CDD-0102 exhibits functional selectivity as a partial agonist at M1 receptors, with weaker activity at M3 receptors and no significant activity at M2, M4, and M5 receptor subtypes.[1][2] This selectivity is a critical attribute, as activation of different muscarinic receptor subtypes can lead to varied physiological effects, some of which may be undesirable.

Quantitative Data Summary

The following tables summarize the available quantitative data for CDD-0102, providing a clear comparison of its activity across different muscarinic receptor subtypes.

Table 1: Functional Activity of CDD-0102 at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist Activity (% of Carbachol Max Response) | Reference |

| M1 | Phosphoinositide Metabolism | Partial Agonist | [1] |

| M2 | Forskolin-stimulated cAMP Formation | No Activity | [1] |

| M3 | Phosphoinositide Metabolism | Weak Activity | [1][2] |

| M4 | Forskolin-stimulated cAMP Formation | No Activity | [1] |

| M5 | Phosphoinositide Metabolism | No Activity | [1] |

Table 2: In Vivo Efficacy of CDD-0102A in Rodent Models

| Behavioral Assay | Animal Model | Effective Dose Range (i.p.) | Observed Effect | Reference |

| Delayed Spontaneous Alternation | Rat | 0.1 - 1.0 mg/kg | Enhanced working memory | [1][3] |

| Strategy Switching | Rat | 0.03 - 0.1 mg/kg | Enhanced cognitive flexibility | [1][3] |

| Salivation | Rat | ≥ 0.3 mg/kg | Inducement of salivation | [1][3] |

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like CDD-0102 initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses, including the modulation of synaptic plasticity and cognitive functions.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Target Validation

The validation of CDD-0102's activity at the M1 receptor involves a series of in vitro and in vivo experiments to characterize its binding, functional activity, and physiological effects.

Caption: Experimental Workflow for CDD-0102 Target Validation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to validate the target of CDD-0102. These should be adapted and optimized for specific laboratory conditions and reagents.

Radioligand Binding Assay (for Ki Determination)

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.

-

Add increasing concentrations of unlabeled CDD-0102 to compete with the radioligand for binding to the receptors.

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CDD-0102 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Phosphoinositide Metabolism Assay (for M1, M3, M5 Activity)

-

Cell Culture and Labeling:

-

Culture A9 L cells expressing the M1, M3, or M5 receptor subtypes.

-

Label the cells with [³H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing LiCl to inhibit inositol monophosphatase.

-

Add varying concentrations of CDD-0102 or a reference agonist (e.g., carbachol) to the cells.

-

Incubate for a defined period to allow for agonist-stimulated phosphoinositide hydrolysis.

-

-

Detection and Analysis:

-

Terminate the reaction by adding a solution to extract the inositol phosphates.

-

Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.

-

Generate a dose-response curve and determine the EC50 and Emax values for CDD-0102.

-

Forskolin-Stimulated cAMP Formation Assay (for M2, M4 Activity)

-

Cell Culture:

-

Culture A9 L or CHO cells expressing the M2 or M4 receptor subtypes.

-

-

Agonist and Forskolin Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Add varying concentrations of CDD-0102 or a reference agonist.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Incubate for a defined period.

-

-

Detection and Analysis:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Generate a dose-response curve to determine the ability of CDD-0102 to inhibit forskolin-stimulated cAMP accumulation and calculate the IC50 value.

-

Conclusion

The collective evidence from binding and functional assays unequivocally identifies the M1 muscarinic acetylcholine receptor as the primary target of CDD-0102. Its profile as a functionally selective partial M1 agonist, coupled with its demonstrated in vivo efficacy in enhancing cognitive function in preclinical models, underscores its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits.[1][2][3] The detailed methodologies and data presented in this guide provide a solid foundation for further investigation and development of CDD-0102 and related compounds.

References

- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Pathway of CDD-0102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD-0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Its mechanism of action centers on the activation of this receptor, which is predominantly expressed in the central nervous system and is a key target for cognitive enhancement and treatment of neurodegenerative diseases. This document provides a detailed overview of the biological pathways modulated by CDD-0102, quantitative data on its activity, and general experimental protocols relevant to its study.

Core Mechanism of Action: M1 Muscarinic Receptor Agonism

CDD-0102 functions as a partial agonist at the human M1 muscarinic receptor.[1] This selectivity is significant, with over 100-fold greater affinity for the M1 subtype compared to M2-M5 subtypes.[1] The compound's interaction with the M1 receptor is facilitated by its molecular structure, which includes a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group.[1] This oxadiazole moiety is thought to interact with specific residues within the transmembrane domains of the M1 receptor, thereby stabilizing its active conformation.[1]

Upon binding, CDD-0102 activates the M1 receptor, initiating a cascade of downstream signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.

Signaling Pathway Diagram

Caption: CDD-0102 signaling cascade via the M1 muscarinic receptor.

Key Downstream Signaling Effects

Activation of the M1 receptor by CDD-0102 leads to several key downstream cellular responses:

-

Phosphatidylinositol Hydrolysis : CDD-0102 stimulates the hydrolysis of phosphatidylinositol, a key step in the Gq-coupled signaling pathway.[1]

-

ERK Phosphorylation : The compound induces sustained phosphorylation of extracellular signal-regulated kinase (ERK) over a period of 120 minutes.[1] This pathway is crucial for neuronal plasticity and survival.

-

Amyloid Precursor Protein (APP) Secretion : In Chinese hamster ovary (CHO) cells expressing the M1 receptor, CDD-0102 has been shown to stimulate the secretion of the non-amyloidogenic soluble amyloid precursor protein (sAPPα).[1] This effect is of particular interest in the context of Alzheimer's disease, as sAPPα has neuroprotective properties. This response is blocked by the M1 antagonist pirenzepine.[1]

-

Minimal β-arrestin Recruitment : CDD-0102 exhibits biased agonism, with minimal recruitment of β-arrestin.[1] This is a desirable property as β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways that may be associated with adverse effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for CDD-0102.

| Parameter | Value | Assay/Cell Line | Reference |

| EC₅₀ (human M1 receptor) | 38 nM | Not specified | [1] |

| Selectivity | >100-fold over M2-M5 subtypes | Not specified | [1] |

| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response at 10 μM | Not specified | [1] |

| β-arrestin Recruitment | 15% of oxotremorine-M efficacy | Not specified | [1] |

| APP Secretion Stimulation | At 1 μM | CHO cells expressing M1 receptors | [1] |

Experimental Protocols

Detailed experimental protocols for CDD-0102 are not publicly available. However, based on the reported effects, the following standard methodologies would be employed to characterize its activity.

M1 Receptor Binding and Activation Assays

-

Objective : To determine the binding affinity and functional potency of CDD-0102 at the M1 muscarinic receptor.

-

General Protocol :

-

Cell Culture : CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured under standard conditions.

-

Radioligand Binding Assay (for affinity) :

-

Cell membranes are prepared and incubated with a radiolabeled M1 antagonist (e.g., [³H]NMS) and varying concentrations of CDD-0102.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from competition binding curves.

-

-

Functional Assay (for potency - e.g., Calcium Mobilization) :

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

CDD-0102 is added at various concentrations, and the change in intracellular calcium is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

The EC₅₀ value is determined from the dose-response curve.

-

-

Phosphatidylinositol Hydrolysis Assay

-

Objective : To quantify the CDD-0102-induced accumulation of inositol phosphates, a downstream product of PLC activation.

-

General Protocol :

-

Cells expressing the M1 receptor are labeled overnight with myo-[³H]inositol.

-

The cells are washed and then stimulated with varying concentrations of CDD-0102 in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is terminated, and the cells are lysed.

-

Inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by scintillation counting.

-

ERK Phosphorylation Assay (Western Blot)

-

Objective : To measure the level of phosphorylated ERK (p-ERK) in response to CDD-0102 treatment.

-

General Protocol :

-

M1 receptor-expressing cells are serum-starved and then treated with CDD-0102 for various time points.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for p-ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is stripped and re-probed for total ERK as a loading control.

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing CDD-0102 activity.

Clinical Trial Status

As of the latest search, there is no publicly available information indicating that CDD-0102 is currently in or has completed clinical trials. The clinical trial registries reviewed did not contain entries for this specific compound.

Conclusion

CDD-0102 is a selective M1 muscarinic receptor partial agonist that activates Gq/11 signaling pathways, leading to downstream effects such as phosphatidylinositol hydrolysis, sustained ERK phosphorylation, and modulation of APP processing. Its biased agonism, characterized by minimal β-arrestin recruitment, suggests a favorable pharmacological profile for therapeutic development, particularly for CNS disorders. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to CDD0102: A Selective M1 Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CDD0102, a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor (M1R). This document details the compound's mechanism of action, downstream signaling pathways, and its effects on amyloid precursor protein processing. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and a representative synthesis method.

Core Chemical and Physical Properties

CDD0102, with the IUPAC name 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole, is a small molecule designed to selectively target the M1 muscarinic receptor. Its structure features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, a key feature for its M1 receptor binding and agonist activity.[1]

Table 1: Chemical and Physical Properties of CDD0102 (Free Base)

| Property | Value | Source |

| IUPAC Name | 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole | [1] |

| CAS Number | 146422-58-4 | [1] |

| Molecular Formula | C₈H₁₂N₄O | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| SMILES | CCC1=NOC(=N1)C2CNC=NC2 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Predicted logP | 1.2 ± 0.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

Pharmacological Profile

CDD0102 functions as a potent partial agonist at human M1 muscarinic receptors with high selectivity over other muscarinic receptor subtypes (M2-M5).[1] This selectivity is crucial for minimizing the peripheral side effects often associated with non-selective muscarinic agonists.

Table 2: Pharmacological Data for CDD0102

| Parameter | Value | Cell Line/System | Source |

| M1 Receptor Agonism | Partial Agonist | Human M1 Receptors | [1] |

| EC₅₀ (hM1R) | 38 nM | Human M1 Receptors | [1] |

| Selectivity | >100-fold over M2-M5 | Human Muscarinic Receptors | [1] |

| Phosphatidylinositol Hydrolysis | 72% of max carbachol response (at 10 µM) | CHO cells expressing M1 receptors | [1] |

| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | CHO cells expressing M1 receptors | [1] |

| LD₅₀ (i.p.) | 190 mg/kg | Mice | |

| LD₅₀ (oral) | >1,000 mg/kg | Mice |

Mechanism of Action and Signaling Pathways

As a Gq/11-coupled receptor agonist, CDD0102 initiates a cascade of intracellular signaling events upon binding to the M1 receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC).

Furthermore, M1 receptor activation by CDD0102 has been shown to induce sustained phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is integral to cellular processes such as proliferation, differentiation, and survival.

A significant aspect of CDD0102's pharmacology is its ability to promote the non-amyloidogenic processing of the Amyloid Precursor Protein (APP). By activating M1 receptors, CDD0102 enhances the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain. This cleavage produces the soluble, neuroprotective fragment sAPPα and precludes the formation of the neurotoxic Aβ peptides associated with Alzheimer's disease.[1]

Experimental Protocols

Representative Synthesis of a Tetrahydropyrimidine-1,2,4-Oxadiazole Derivative

Materials:

-

Appropriate aldehyde (1 mmol)

-

Substituted acetoacetanilide (1 mmol)

-

N,N'-Dimethylurea (1 mmol)

-

Ethanol

-

Microwave reactor

Procedure:

-

Combine the aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-Dimethylurea (1 mmol) in a microwave-safe reaction vessel.

-

Add a minimal amount of ethanol as a solvent.

-

Subject the mixture to microwave irradiation for 22-24 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Upon completion, pour the reaction mixture into crushed ice water to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain the purified tetrahydropyrimidine derivative.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream consequence of M1 receptor activation.

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) are plated at 120,000 cells per well in 24-well plates in F12 (HAM) medium with 10% FBS and 20 mM HEPES, 24 hours prior to the assay.

Protocol:

-

Replace the cell media with fresh growth medium containing 1 µCi/mL [³H]inositol and incubate overnight at 37°C in 5% CO₂ to label the cellular phosphoinositide pools.

-

On the day of the assay, wash the cells twice with serum-free F12 medium.

-

Pre-incubate the cells in serum-free F12 medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add CDD0102 at various concentrations to the wells and incubate for 1 hour at 37°C.

-

Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.

-

Incubate on ice for 30 minutes to extract the inositol phosphates.

-

Apply the cell lysates to Dowex AG1-X8 anion-exchange columns (formate form).

-

Wash the columns with water to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a marker of M1 receptor-mediated MAPK pathway activation.

Cell Culture and Treatment:

-

Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Treat the cells with the desired concentrations of CDD0102 for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

Protocol:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

Soluble Amyloid Precursor Protein (sAPPα) Secretion Assay

This assay quantifies the amount of sAPPα released into the cell culture medium following M1 receptor stimulation.

Cell Culture and Treatment:

-

Plate CHO-M1 cells in 12-well plates and grow to near confluency.

-

Wash the cells with serum-free medium.

-

Treat the cells with CDD0102 in serum-free medium for the desired time course (e.g., 6, 12, 24 hours).

Protocol:

-

After the incubation period, collect the conditioned medium from each well.

-

Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells or debris.

-

The concentration of sAPPα in the supernatant can be determined using a commercially available sAPPα-specific ELISA kit, following the manufacturer's instructions.

-

Briefly, this involves adding the conditioned media to wells pre-coated with a capture antibody for sAPPα, followed by incubation with a detection antibody, and then a substrate for colorimetric or fluorometric quantification.

-

The total protein content of the cells remaining in the wells can be determined using a BCA assay to normalize the sAPPα secretion levels.

Conclusion

CDD0102 is a valuable research tool for investigating the therapeutic potential of selective M1 muscarinic receptor agonism. Its well-defined chemical structure, favorable pharmacological properties, and clear mechanism of action make it a strong candidate for further studies in neurodegenerative disorders like Alzheimer's disease. The detailed protocols provided in this guide offer a starting point for researchers aiming to characterize CDD0102 and similar compounds in their own experimental systems.

References

The Discovery and Synthesis of CDD0102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD0102 is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of CDD0102. It includes a summary of its chemical properties, a representative synthetic protocol, and detailed methodologies for key in vitro assays. Furthermore, this guide elucidates the signaling pathways modulated by CDD0102 through structured diagrams and summarizes its pharmacological activity in a clear, tabular format for easy reference.

Introduction

The M1 muscarinic acetylcholine receptor plays a crucial role in learning, memory, and cognitive function. Its activation has been a primary focus for the development of novel treatments for Alzheimer's disease and other cognitive disorders. CDD0102, identified as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, has emerged as a promising therapeutic candidate due to its selective partial agonism at the M1 receptor, with significantly lower activity at other muscarinic receptor subtypes.[1] This selectivity profile is advantageous as it may reduce the adverse effects associated with non-selective muscarinic agonists.

Physicochemical Properties of CDD0102

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of CDD0102 are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| CAS Number | 146422-58-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

Synthesis of CDD0102

Representative Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol describes a general method for the synthesis of 1,2,4-oxadiazoles from a nitrile and an aldehyde, which is a plausible route for the synthesis of CDD0102's core structure.

Materials:

-

Propanenitrile (for the 3-ethyl group)

-

2-Cyano-1,4,5,6-tetrahydropyrimidine (for the 5-tetrahydropyrimidinyl group)

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Graphene Oxide (as a catalyst)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

Amidoxime Formation: In a round-bottom flask, combine propanenitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in a mixture of ethanol and water (5 mL).

-

Stir the mixture at room temperature for 8 hours to form the corresponding amidoxime intermediate.

-

Cyclization: To the reaction mixture, add 2-cyano-1,4,5,6-tetrahydropyrimidine (1.0 mmol) and a catalytic amount of graphene oxide.

-

Stir the reaction mixture for an additional 8 hours at 80°C.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute with water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,2,4-oxadiazole (CDD0102).

Pharmacological Profile of CDD0102

CDD0102 exhibits a distinct pharmacological profile, characterized by its potent and selective partial agonism at the M1 muscarinic receptor. The following table summarizes its key pharmacological parameters.

| Parameter | Value | Receptor Subtype |

| EC₅₀ (Agonism) | 38 nM | Human M1 |

| Selectivity | >100-fold | M1 vs. M2-M5 |

| Phosphatidylinositol Hydrolysis | 72% of carbachol's max response | Human M1 |

| ERK Phosphorylation | Sustained activation | Human M1 |

| β-arrestin Recruitment | Minimal (15% of oxotremorine-M) | Human M1 |

| Amyloid Precursor Protein (APP) Secretion | Stimulated at 1 µM | Human M1 |

Key Signaling Pathways Modulated by CDD0102

As an M1 receptor agonist, CDD0102 activates downstream signaling cascades that are crucial for its therapeutic effects. The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C and subsequent downstream events.

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 receptor signaling cascade initiated by CDD0102.

Experimental Protocols for Key Assays

This section provides detailed methodologies for the key experiments used to characterize the pharmacological activity of CDD0102.

M1 Receptor Binding Assay

Objective: To determine the binding affinity of CDD0102 for the M1 muscarinic receptor.

Materials:

-

CHO cells stably expressing the human M1 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

CDD0102 stock solution.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare cell membranes from CHO-M1 cells.

-

In a 96-well plate, add a fixed concentration of [³H]-NMS and varying concentrations of CDD0102 to the cell membrane preparation in binding buffer.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of CDD0102 and calculate the Ki value using the Cheng-Prusoff equation.

Phosphatidylinositol (PI) Hydrolysis Assay

Objective: To measure the functional agonistic activity of CDD0102 at the M1 receptor by quantifying the accumulation of inositol phosphates.

Materials:

-

CHO-M1 cells.

-

myo-[³H]inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

CDD0102 stock solution.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and vials.

Procedure:

-

Seed CHO-M1 cells in multi-well plates and grow to confluency.

-

Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.

-

Wash the cells with stimulation buffer.

-

Treat the cells with varying concentrations of CDD0102 in stimulation buffer for a defined period.

-

Lyse the cells and collect the supernatant.

-

Separate the inositol phosphates from free myo-[³H]inositol using Dowex anion-exchange chromatography.

-

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

-

Determine the EC₅₀ value for CDD0102-stimulated PI hydrolysis.

ERK Phosphorylation Assay

Objective: To assess the ability of CDD0102 to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

-

CHO-M1 cells.

-

Serum-free cell culture medium.

-

CDD0102 stock solution.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Seed CHO-M1 cells and grow to near confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with CDD0102 at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for normalization.

-

Quantify the band intensities to determine the level of ERK phosphorylation.

sAPPα Secretion Assay

Objective: To measure the effect of CDD0102 on the secretion of the soluble alpha-cleaved fragment of the amyloid precursor protein (sAPPα).

Materials:

-

CHO-M1 cells.

-

Cell culture medium.

-

CDD0102 stock solution.

-

sAPPα ELISA kit.

-

Plate reader.

Procedure:

-

Plate CHO-M1 cells and allow them to adhere.

-

Replace the medium with fresh medium containing varying concentrations of CDD0102.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of sAPPα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Normalize the sAPPα levels to the total cellular protein content.

Conclusion

CDD0102 is a promising M1 muscarinic receptor partial agonist with a favorable selectivity profile. Its ability to activate key signaling pathways involved in cognition and to promote the non-amyloidogenic processing of APP underscores its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of M1-targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of CDD0102.

References

CDD0102: A Technical Guide to In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological studies of CDD0102, a selective M1 muscarinic cholinergic agonist. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of neurological disorders. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

In Vitro Studies

CDD0102 is a partial agonist at M1 muscarinic receptors with limited activity at other muscarinic receptor subtypes.[1] Its in vitro profile has been characterized through various binding and functional assays.

Quantitative Data: In Vitro Activity of CDD0102

The following table summarizes the in vitro functional activity and selectivity of CDD0102 at human muscarinic receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| M1 | Phosphoinositide Metabolism | % of Max Carbachol Response | ~60% | [2][3] |

| Phosphoinositide Metabolism | EC50 | 38 nM | ||

| M2 | Inhibition of Forskolin-Stimulated cAMP Formation | % of Max Carbachol Response | No Activity | [2][3] |

| M3 | Phosphoinositide Metabolism | % of Max Carbachol Response | Weak Activity | [1][2][3] |

| M4 | Inhibition of Forskolin-Stimulated cAMP Formation | % of Max Carbachol Response | No Activity | [2][3] |

| M5 | Phosphoinositide Metabolism | % of Max Carbachol Response | No Activity | [2][3] |

Experimental Protocols: In Vitro Assays

This protocol describes a method to quantify the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like the M1 muscarinic receptor.

1. Cell Culture and Labeling:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in a suitable medium (e.g., F-12K with 10% FBS).

-

Seed cells in 24-well plates and grow to 70-80% confluency.

-

Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in an inositol-free medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pools.

2. Agonist Stimulation:

-

Wash the cells with a serum-free medium containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Pre-incubate the cells with the LiCl-containing buffer for 15-30 minutes at 37°C.

-

Add varying concentrations of CDD0102 or a reference agonist (e.g., carbachol) to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and subsequent IP accumulation.

3. Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Centrifuge the plates, and collect the TCA-soluble supernatant containing the [³H]inositol phosphates.

4. Anion-Exchange Chromatography:

-

Apply the supernatant to Dowex AG1-X8 anion-exchange columns (formate form).

-

Wash the columns with water to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

5. Quantification:

-

Measure the radioactivity of the eluted fraction using liquid scintillation counting.

-

Data can be analyzed using non-linear regression to determine EC50 values.

This protocol outlines the procedure to detect the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream target of M1 receptor signaling.

1. Cell Culture and Treatment:

-

Culture CHO-M1 cells in appropriate media and serum-starve them for 4-6 hours before the experiment to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of CDD0102 for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

2. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

In Vivo Studies

In vivo studies have demonstrated the cognitive-enhancing effects of CDD0102A (the hydrochloride salt of CDD0102) in rodent models.

Quantitative Data: In Vivo Efficacy of CDD0102A

The following tables summarize the key findings from in vivo behavioral studies.

Table 1: Effects of CDD0102A on Working Memory in Rats (Delayed Spontaneous Alternation) [1][2][4]

| Dose (mg/kg, i.p.) | % Alternation (Mean ± SEM) | Effect on Locomotor Activity |

| Saline | ~55% | No effect |

| 0.1 | Significantly increased vs. Saline | No effect |

| 0.3 | Significantly increased vs. Saline | No effect |

| 1.0 | Significantly increased vs. Saline | No effect |

Table 2: Effects of CDD0102A on Cognitive Flexibility in Rats (Place vs. Visual Cue Discrimination) [1][2][4]

| Task Phase | Dose (mg/kg, i.p.) | Outcome |

| Acquisition | 0.03, 0.1 | No significant effect on learning |

| Shift (Reversal) | 0.03, 0.1 | Significantly enhanced strategy shifting |

Table 3: Effects of CDD0102A on Reversal Learning in BTBR Mice

| Dose (mg/kg, i.p.) | Effect on Reversal Learning Deficit |

| 0.2 | Attenuated deficit |

| 0.6 | Attenuated deficit |

| 1.2 | No significant effect |

Table 4: Adverse Effects of CDD0102A in Rats [1][2][4]

| Adverse Effect | Minimum Effective Dose (mg/kg, i.p.) | ED50 (mg/kg, i.p.) |

| Salivation | ~0.3 | ~2.0 |

Experimental Protocols: In Vivo Assays

This task assesses spatial working memory.

1. Apparatus:

-

A four-arm cross maze with arms of equal length and width.

2. Procedure:

-

Administer CDD0102A (0.1, 0.3, or 1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before testing.

-

Place the rat in the center of the maze and allow it to freely explore the arms for a set period (e.g., 8 minutes).

-

An arm entry is recorded when all four paws of the rat are inside an arm.

-

A 30-second delay is imposed between each arm choice.[4]

-

Record the sequence of arm entries.

-

An alternation is defined as four different arm entries in five consecutive choices.

-

The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 4)) x 100.

-

The total number of arm entries is recorded as a measure of locomotor activity.[4]

This task assesses behavioral flexibility.

1. Apparatus:

-

A T-maze or a similar apparatus with a starting arm and two goal arms.

2. Procedure:

-

Acquisition Phase: One of the goal arms is designated as correct and is baited with a food reward. The mouse learns to enter the correct arm to receive the reward over a series of trials. Training continues until the mouse reaches a set criterion (e.g., 8 out of 10 correct choices).

-

Reversal Phase: The previously correct arm becomes incorrect, and the previously incorrect arm is now baited with the reward.

-

Administer CDD0102A (0.2, 0.6, or 1.2 mg/kg) or saline (i.p.) before the reversal learning session.

-

The number of trials required to reach the criterion in the reversal phase is measured. A reduction in the number of trials to criterion indicates enhanced cognitive flexibility.

-

Errors are often categorized as perseverative (continuing to choose the previously correct arm) or regressive (making random errors after initially switching to the new correct arm).

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

CDD0102, as an M1 receptor agonist, activates the Gq/11 signaling cascade. This pathway is crucial for mediating the effects of acetylcholine on neuronal excitability and synaptic plasticity.

Caption: M1 Muscarinic Receptor Signaling Cascade Activated by CDD0102.

Experimental Workflow for In Vivo Cognitive Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of CDD0102A in rodent models of cognition.

Caption: Workflow for In Vivo Behavioral Assessment of CDD0102A.

References

CDD0102: A Technical Whitepaper on a Selective M1 Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR).[1] This document provides a comprehensive technical overview of its preclinical data, mechanism of action, and the experimental protocols used to characterize its activity. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in neurodegenerative and psychiatric disorders where M1 receptor activation is a therapeutic target.

Core Mechanism of Action

CDD0102 exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This property can be advantageous in a therapeutic context, potentially reducing the risk of overstimulation and subsequent receptor desensitization.

The in vitro metabolism of a closely related analog, CDD-0102-J, has been studied in human liver-derived systems. These investigations revealed that the compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP2C8.[2] The projected hepatic clearance based on these in vitro studies was found to be consistent between experiments using individual CYP isoenzymes and those using cryopreserved human hepatocytes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CDD0102 in various preclinical studies.

Table 1: In Vitro Receptor Activity

| Parameter | Value | Cell Line | Notes |

| EC₅₀ (M1 Receptor) | 38 nM | CHO cells expressing human M1 receptors | EC₅₀ represents the concentration of CDD0102 that produces 50% of its maximal effect. |

| Selectivity | >100-fold over M2-M5 subtypes | Not specified | Demonstrates high selectivity for the M1 receptor subtype. |

| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response | CHO-K1-Ins cells | Measured at a concentration of 10 μM. Carbachol is a full agonist. |

| ERK Phosphorylation | Sustained activation over 120 minutes | Not specified | Indicates prolonged downstream signaling. |

| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | Not specified | Suggests a low potential for receptor desensitization and internalization. |

Table 2: In Vivo Efficacy in Rodent Models

| Animal Model | Endpoint | Doses | Outcome |

| Rats | Working Memory (Delayed Spontaneous Alternation) | 0.1, 0.3, and 1 mg/kg (i.p.) | Significant enhancement of performance.[3] |

| Rats | Cognitive Flexibility (Strategy Shifting) | 0.03 and 0.1 mg/kg (i.p.) | Significant enhancement of performance.[3] |

| BTBR Mice (Autism Model) | Stereotyped Motor Behaviors | 1.2 mg/kg (i.p.) | Attenuation of stereotyped behaviors.[1] |

| BTBR Mice (Autism Model) | Striatal Glutamate Efflux | 1.2 mg/kg (i.p.) | Modulation of glutamate transmission in the dorsolateral striatum.[1][4] |

Table 3: In Vivo Side Effect Profile (Rats)

| Endpoint | Minimum Effective Dose | ED₅₀ | Notes |

| Salivation | ~0.3 mg/kg (i.p.) | 2.0 mg/kg (i.p.) | Doses effective for cognitive enhancement were below those inducing significant salivation.[3][5] |

Signaling Pathways

Activation of the M1 receptor by CDD0102 initiates downstream signaling cascades primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, M1 receptor activation by CDD0102 has been shown to induce a sustained phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocols

Detailed experimental protocols for the specific studies on CDD0102 are not publicly available. However, based on the published literature, the following are general methodologies commonly employed for the key experiments cited.

M1 Receptor-Mediated Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates following receptor stimulation.

-

Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media. The cells are pre-labeled by incubation with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Agonist Stimulation: After labeling, the cells are washed and incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates. Cells are then stimulated with varying concentrations of CDD0102 for a defined period.

-

Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is separated from the lipid phase.

-

Quantification: The total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.[6][7][8][9][10]

ERK Phosphorylation Western Blot Protocol

This method is used to detect the phosphorylation state of ERK1/2 as a measure of MAPK pathway activation.

-

Cell Culture and Treatment: Cells (e.g., CHO-M1) are serum-starved to reduce basal ERK phosphorylation levels. Subsequently, cells are treated with CDD0102 for various time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay

This assay quantifies the amount of sAPPα released into the cell culture medium, which is a marker of the non-amyloidogenic processing of the amyloid precursor protein (APP).

-

Cell Culture and Treatment: Cells expressing M1 receptors are cultured to a suitable confluency. The culture medium is then replaced with a serum-free medium, and the cells are treated with CDD0102.

-

Conditioned Media Collection: After a specified incubation period, the conditioned medium is collected and centrifuged to remove any detached cells or debris.

-

Quantification of sAPPα: The concentration of sAPPα in the conditioned medium is determined using a specific enzyme-linked immunosorbent assay (ELISA) or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit.[11][12][13][14] These assays typically use a capture antibody that binds to sAPPα and a detection antibody that is conjugated to an enzyme or a fluorophore for signal generation.

-

Data Analysis: The amount of secreted sAPPα is normalized to the total cellular protein content or cell number.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like CDD0102.

Clinical Development Status

As of the date of this document, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving CDD0102 in humans. The compound appears to be in the preclinical stage of development. The process for initiating human clinical trials in the United States involves the submission of an Investigational New Drug (IND) application to the Food and Drug Administration (FDA).[15][16][17][18]

Conclusion

CDD0102 is a selective M1 muscarinic receptor partial agonist with demonstrated efficacy in preclinical models of cognitive function and behavioral abnormalities. Its mechanism of action involves the activation of canonical M1 receptor signaling pathways, leading to downstream effects such as phosphoinositide turnover, ERK phosphorylation, and modulation of APP processing. The favorable separation between doses required for cognitive enhancement and those causing cholinergic side effects in animal models suggests a promising therapeutic window. Further investigation, including comprehensive safety and toxicology studies, would be required to support its potential progression into clinical development.

References

- 1. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The processing of the selective M1 agonist CDD-0102-J by human hepatic drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the coupling of muscarinic M1 receptors to polyphosphoinositide turnover in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of receptor-activated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of the Soluble Amyloid Precursor Protein α (sAPPα) Levels by Acetylcholinesterase and Brain-Derived Neurotrophic Factor in Lung Cancer Cell Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Soluble amyloid precursor protein: a novel proliferation factor of adult progenitor cells of ectodermal and mesodermal origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Investigational New Drug - Wikipedia [en.wikipedia.org]

- 16. U.S. Investigational New Drug Application | Developing Medicines [drugdevelopment.web.unc.edu]

- 17. Investigational New Drug (IND) Application | FDA [fda.gov]

- 18. biobostonconsulting.com [biobostonconsulting.com]

CDD0102: A Novel Therapeutic Candidate for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor, a key target in the central nervous system implicated in cognitive processes such as learning and memory. Preclinical studies have demonstrated the potential of CDD0102 as a therapeutic agent for neurological and psychiatric disorders, including Alzheimer's disease and autism spectrum disorders. This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical efficacy, and safety data for CDD0102. Detailed experimental protocols for key in vitro assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development.

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, regions critical for cognitive function. Activation of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, making it an attractive therapeutic target for conditions characterized by cognitive impairment. CDD0102 has emerged as a promising M1-selective agonist with a pharmacological profile that suggests a favorable therapeutic window.

Physicochemical Properties and Synthesis

CDD0102, with the chemical name 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, is a small molecule with good solubility in aqueous solutions. The hydrochloride salt, CDD-0102A, is often used in preclinical studies.[1]

| Property | Value |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| Form | Hydrochloride salt (CDD-0102A) commonly used |

Table 1: Physicochemical Properties of CDD0102.

Pharmacological Profile

In Vitro Pharmacology

CDD0102 is a partial agonist at the human M1 muscarinic receptor with high selectivity over other muscarinic receptor subtypes.[2] Its activity has been characterized in various in vitro functional assays.

| Parameter | Value | Description |

| M1 Receptor EC₅₀ | 38 nM | Concentration for 50% of maximal response at the M1 receptor. |

| M1 Receptor Efficacy | Partial Agonist | Produces a submaximal response compared to the full agonist carbachol. |

| Selectivity | >100-fold vs M2-M5 | Demonstrates significantly higher potency for the M1 receptor subtype. |

| Phosphatidylinositol Hydrolysis | 72% of carbachol max | Indicates significant engagement of the Gq signaling pathway. |

| ERK Phosphorylation | Sustained activation | Suggests modulation of downstream signaling pathways involved in cellular plasticity. |

Table 2: In Vitro Pharmacological Data for CDD0102.

Preclinical In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects and potential therapeutic utility of CDD0102 in various neurological conditions.

| Study | Animal Model | Doses | Key Findings |

| Working Memory | Rats | 0.1, 0.3, 1 mg/kg (i.p.) | Significantly enhanced performance in a delayed spontaneous alternation task.[1] |

| Cognitive Flexibility | Rats | 0.03, 0.1 mg/kg (i.p.) | Improved performance in a strategy-shifting task.[2] |

| Stereotyped Behavior | BTBR mice (autism model) | 0.2, 0.6, 1.2, 3 mg/kg (i.p.) | Reduced repetitive and stereotyped behaviors.[3][4] |

| Glutamate Efflux | BTBR mice | 1.2 mg/kg (i.p.) | Modulated striatal glutamate efflux during stereotyped motor behavior.[5][6] |

Table 3: Summary of In Vivo Preclinical Efficacy Studies of CDD0102A.

Mechanism of Action

CDD0102 exerts its therapeutic effects through the selective activation of the M1 muscarinic receptor. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in synaptic plasticity and cognitive function.

Caption: M1 Receptor Signaling Pathway Activated by CDD0102.

Preclinical Safety and Toxicology

Preclinical safety studies in rats have identified salivation as a dose-dependent side effect of CDD-0102A administration.[1][2] This is a known cholinomimetic effect. Importantly, cognitive-enhancing effects were observed at doses below those that induced significant salivation, suggesting a potential therapeutic window.

| Parameter | Dose | Observation |

| Minimum Dose for Salivation | 0.3 mg/kg (i.p.) | Lowest dose at which salivation was observed in rats.[1] |

| ED₅₀ for Salivation | 2.0 mg/kg (i.p.) | Estimated dose for 50% of maximal salivation response in rats.[1] |

Table 4: Preclinical Safety Data for CDD0102A in Rats.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CDD0102.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation via the Gq/PLC pathway.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Myo-[³H]inositol.

-

Agonist (CDD0102) and antagonist (pirenzepine).

-

LiCl solution.

-

Dowex AG1-X8 resin.

Protocol:

-

Cell Culture and Labeling: Plate CHO-M1 cells in 24-well plates and grow to near confluence. Label the cells by incubating with myo-[³H]inositol (0.5 µCi/well) in inositol-free medium for 24-48 hours.

-

Agonist Stimulation: Wash the cells with serum-free medium. Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase. Add varying concentrations of CDD0102 and incubate for 60 minutes at 37°C. For antagonist studies, pre-incubate with pirenzepine for 30 minutes before adding the agonist.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts with KOH.

-

Quantification: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Elute the total inositol phosphates with formic acid. Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve for CDD0102 and determine the EC₅₀ value.

Caption: Experimental Workflow for Phosphatidylinositol Hydrolysis Assay.

ERK Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream kinase in the M1 receptor signaling cascade.

Materials:

-

CHO-M1 cells.

-

Serum-free cell culture medium.

-

Agonist (CDD0102).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).

-

Western blot apparatus and reagents or ELISA plates and reader.

Protocol:

-

Cell Culture and Serum Starvation: Plate CHO-M1 cells and grow to 80-90% confluence. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-